molecular formula C17H16N2O3 B1209913 N-(3-dibenzofuranyl)-4-morpholinecarboxamide

N-(3-dibenzofuranyl)-4-morpholinecarboxamide

Cat. No. B1209913
M. Wt: 296.32 g/mol
InChI Key: MVWIJRRHQKNOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-dibenzofuranyl)-4-morpholinecarboxamide is a member of dibenzofurans.

Scientific Research Applications

  • Synthesis and Biological Activities : N-(3-dibenzofuranyl)-4-morpholinecarboxamide derivatives have been explored for their potential in synthesizing new compounds with biological activities. For instance, (Nowak et al., 2014) reported the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives with interesting anticancer activities.

  • Inhibition of Enzymes : The compound and its derivatives have been studied as inhibitors of specific enzymes. (Supuran et al., 2013) investigated aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating nanomolar half maximal inhibitory concentration for several enzymes.

  • Cardioselective Agonist : Research has shown the potential of N-(3-dibenzofuranyl)-4-morpholinecarboxamide derivatives as cardioselective agonists. A study by (Barlow et al., 1981) found that these compounds have selective stimulant effects on the heart and circulation in dogs.

  • Removal of Heavy Metals : N-(3-dibenzofuranyl)-4-morpholinecarboxamide-related compounds have been applied in environmental science for the removal of heavy metals from water. For example, (Zhang et al., 2019) synthesized a derivative for efficiently adsorbing heavy metal ions from water.

  • Antifungal Activity : Certain derivatives have demonstrated antifungal properties. (Weiqun et al., 2005) synthesized N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes and evaluated their antifungal activity.

  • Cancer Cell Inhibition : Studies have also focused on the compound's ability to inhibit cancer cell proliferation. (Lu et al., 2017) synthesized a derivative that showed significant inhibition of cancer cell proliferation.

  • Potential in Gastrokinetic Agents : The compound has been explored for its potential as a gastrokinetic agent. (Kato et al., 1992) investigated derivatives of N-(3-dibenzofuranyl)-4-morpholinecarboxamide for their effects on gastric emptying in rats.

  • Antibacterial and Antifungal Properties : Derivatives of N-(3-dibenzofuranyl)-4-morpholinecarboxamide have been synthesized and tested for their antibacterial and antifungal properties. (Velupillai et al., 2015) created a series of derivatives showing good antimicrobial activities.

  • DNA-PK/PI3-K Inhibitory Activity : Research by (Cano et al., 2013) found that certain (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one analogues are potent inhibitors of DNA-dependent protein kinase and have potential in cancer therapy.

  • Antioxidant Activity Analysis : Methods for determining antioxidant activity of compounds, including those similar to N-(3-dibenzofuranyl)-4-morpholinecarboxamide, have been reviewed. (Munteanu & Apetrei, 2021) provided a critical overview of tests used to assess antioxidant activity, which could be applied to such compounds.

properties

Product Name

N-(3-dibenzofuranyl)-4-morpholinecarboxamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-dibenzofuran-3-ylmorpholine-4-carboxamide

InChI

InChI=1S/C17H16N2O3/c20-17(19-7-9-21-10-8-19)18-12-5-6-14-13-3-1-2-4-15(13)22-16(14)11-12/h1-6,11H,7-10H2,(H,18,20)

InChI Key

MVWIJRRHQKNOJU-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Canonical SMILES

C1COCCN1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-dibenzofuranyl)-4-morpholinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-dibenzofuranyl)-4-morpholinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-dibenzofuranyl)-4-morpholinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-dibenzofuranyl)-4-morpholinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-dibenzofuranyl)-4-morpholinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-dibenzofuranyl)-4-morpholinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.